1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the octaethyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: A compound with a similar core structure but different substituents, used in photonic and optical materials.
Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine: Another related compound with zinc as a central metal, used in photonic and optical applications.
Uniqueness
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- is unique due to its specific arrangement of nitrogen atoms and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
61523-85-1 |
---|---|
Molekularformel |
C36H64N8O8 |
Molekulargewicht |
736.9 g/mol |
IUPAC-Name |
6,6,13,13,20,20,27,27-octaethyl-1,4,8,11,15,18,22,25-octazacyclooctacosane-5,7,12,14,19,21,26,28-octone |
InChI |
InChI=1S/C36H64N8O8/c1-9-33(10-2)25(45)37-17-19-39-27(47)34(11-3,12-4)29(49)41-21-23-43-31(51)36(15-7,16-8)32(52)44-24-22-42-30(50)35(13-5,14-6)28(48)40-20-18-38-26(33)46/h9-24H2,1-8H3,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,52) |
InChI-Schlüssel |
KAPPSRZBPKMQMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NCCNC(=O)C(C(=O)NCCNC(=O)C(C(=O)NCCNC(=O)C(C(=O)NCCNC1=O)(CC)CC)(CC)CC)(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.